3-(4-Methylthiazol-2-ylamino)phenol
Description
Nomenclature and Classification
The systematic nomenclature of 3-(4-Methylthiazol-2-ylamino)phenol follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex heterocyclic structure. The compound name indicates the presence of a phenol ring substituted at the meta position with an amino group that is further connected to a 4-methylthiazole ring system. Alternative nomenclature systems have designated this molecule as 3-((4-Methylthiazol-2-yl)amino)phenol, which emphasizes the thiazole substituent attachment to the amino functionality.
From a chemical classification perspective, this compound belongs to the broader category of thiazole derivatives, specifically falling under the subcategory of aminothiazoles. The presence of both nitrogen and sulfur heteroatoms within the five-membered thiazole ring, combined with the phenolic hydroxyl group, places this compound at the intersection of multiple chemical classes. The molecule exhibits characteristics of both aromatic amines and phenolic compounds, making it a versatile building block for further synthetic elaboration.
The structural arrangement features a thiazole ring where the nitrogen atom at position 1 and sulfur atom at position 3 create a unique electronic environment. The methyl substitution at the 4-position of the thiazole ring introduces steric and electronic effects that influence the overall reactivity profile of the molecule. The amino linkage connecting the thiazole system to the phenol ring creates an extended conjugated system that affects both the physical and chemical properties of the compound.
Chemical Abstract Service Registry and Identification Parameters
The definitive identification of this compound relies on several standardized chemical identification parameters that provide unambiguous characterization of the molecular structure. These parameters serve as universal identifiers within chemical databases and regulatory frameworks worldwide.
| Parameter | Value | Source |
|---|---|---|
| Chemical Abstract Service Number | 1843-19-2 | |
| Molecular Formula | C₁₀H₁₀N₂OS | |
| Molecular Weight | 206.26 daltons | |
| Simplified Molecular Input Line Entry System | OC1=CC=CC(NC2=NC(C)=CS2)=C1 |
The Chemical Abstract Service registry number 1843-19-2 serves as the primary unique identifier for this compound within the global chemical literature and regulatory databases. This designation ensures consistent identification across different nomenclature systems and prevents confusion with structurally similar compounds. The molecular formula C₁₀H₁₀N₂OS indicates the presence of ten carbon atoms, ten hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom, providing the fundamental atomic composition.
The molecular weight of 206.26 daltons reflects the sum of atomic masses within the molecular structure, a critical parameter for analytical chemistry applications and stoichiometric calculations. The Simplified Molecular Input Line Entry System notation provides a standardized method for representing the molecular structure in computer-readable format, facilitating database searches and computational analysis.
Properties
CAS No. |
1843-19-2 |
|---|---|
Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.263 |
IUPAC Name |
3-[(4-methyl-1,3-thiazol-2-yl)amino]phenol |
InChI |
InChI=1S/C10H10N2OS/c1-7-6-14-10(11-7)12-8-3-2-4-9(13)5-8/h2-6,13H,1H3,(H,11,12) |
InChI Key |
TZYAWYDZCZEFPX-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)NC2=CC(=CC=C2)O |
Synonyms |
3-(4-METHYLTHIAZOL-2-YLAMINO)PHENOL |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Features of Selected Thiazole Derivatives
Physicochemical Properties
- Lipophilicity: The methyl group in this compound enhances lipophilicity compared to the more polar pyridinyl () or chlorophenyl () substituents.
- Solubility : The pyridinyl-substituted analogue () may exhibit pH-dependent solubility due to the basic nitrogen, while the para-chlorophenyl derivative () is less soluble in aqueous media due to its hydrophobic nature.
Crystallographic and Structural Insights
- Thiazole-Benzothiazole Hybrids : highlights a pyrazoline-benzothiazole derivative with a methoxy group, demonstrating how fused aromatic systems (e.g., benzothiazole) enhance stacking interactions in crystal lattices .
- Hydrogen Bonding: The meta-substituted phenol in this compound may form intramolecular hydrogen bonds with the thiazole nitrogen, stabilizing its conformation.
Q & A
Q. How does the compound’s stability vary under physiological conditions?
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